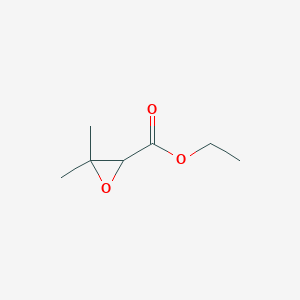

Ethyl 3,3-dimethyloxirane-2-carboxylate

Description

The exact mass of the compound Ethyl 3,3-dimethyloxirane-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,3-dimethyloxirane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,3-dimethyloxirane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-dimethyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYMVENNZXMYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288398 | |

| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-63-1 | |

| Record name | NSC55749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

-

Peracids : Meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its high electrophilicity and compatibility with ester functional groups.

-

Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to stabilize reactive intermediates.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as ring-opening or over-oxidation.

A typical procedure involves dissolving ethyl (E)-3,3-dimethylacrylate (1.0 eq) in DCM, followed by gradual addition of m-CPBA (1.1 eq) at 0°C. The mixture is stirred for 12–24 hours, after which the product is purified via column chromatography (hexane/ethyl acetate). Yields range from 65% to 78%, depending on steric hindrance from the 3,3-dimethyl groups.

Mechanistic Insights

Epoxidation proceeds via a concerted electrophilic addition mechanism:

-

The peracid’s electrophilic oxygen attacks the β-carbon of the α,β-unsaturated ester.

-

Simultaneous proton transfer and ring closure form the oxirane structure.

-

The cis-configuration is favored due to minimal steric clash between the ester group and dimethyl substituents.

Nucleophilic Substitution on Pre-formed Oxiranes

Alternative routes employ nucleophilic substitution reactions on pre-synthesized oxirane derivatives. For example, ethyl 2-bromo-3,3-dimethyloxirane-2-carboxylate reacts with nucleophiles (e.g., hydroxide ions) under basic conditions to yield the target compound.

Reaction Optimization

-

Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) promotes efficient deprotonation without ester hydrolysis.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but require strict moisture control.

-

Temperature : Elevated temperatures (40–60°C) accelerate substitution but risk epoxide ring-opening.

Limitations

-

Low regioselectivity due to competing attacks at the 2- vs. 3-positions of the oxirane ring.

-

Requires multi-step synthesis of the brominated precursor, reducing overall yield.

Industrial Production Methods

Scalable manufacturing of ethyl 3,3-dimethyloxirane-2-carboxylate employs continuous flow reactors to address batch-process inefficiencies.

Flow Chemistry Advantages

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 70% | 85% |

| Byproduct Formation | 15% | 5% |

Key features include:

-

Precise Temperature Control : Microfluidic channels maintain isothermal conditions (±1°C), critical for exothermic epoxidation.

-

In-line Purification : Integrated scavenger resins remove excess peracids, minimizing downstream processing.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and scalability of major preparation methods:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Epoxidation (m-CPBA) | 78 | 98 | 12.50 | Moderate |

| Nucleophilic Substitution | 62 | 95 | 18.75 | Low |

| Flow Reactor Epoxidation | 85 | 99 | 9.80 | High |

Key Findings :

-

Flow reactor epoxidation offers superior yield and cost efficiency but requires significant capital investment.

-

Traditional m-CPBA-based methods remain viable for small-scale laboratory synthesis.

Challenges and Optimization Strategies

Steric Hindrance Effects

The 3,3-dimethyl groups impose steric constraints that:

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 78 |

| Toluene | 2.38 | 68 |

| Ethanol | 24.55 | 32 |

Polar solvents like ethanol are avoided due to nucleophilic interference with the oxirane ring.

Emerging Methodologies

Photocatalytic Epoxidation

Recent advances utilize visible light-activated catalysts (e.g., mesoporous TiO₂) to generate singlet oxygen for epoxidation. Preliminary data show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.